![molecular formula C14H21BrO B13201409 ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene: is an organic compound that features a benzene ring substituted with a bromomethyl group and a 3,3-dimethylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromo-3,3-dimethylbutanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the bromomethyl group of 2-bromo-3,3-dimethylbutanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are commonly employed.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or alkane derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways. Its ability to undergo substitution reactions makes it a versatile building block for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as an intermediate.
Comparison with Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but lacks the 3,3-dimethylbutoxy group.
(2-Bromomethyl)butoxybenzene: Similar but with different alkyl chain length and branching.
Uniqueness: ([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene is unique due to the presence of both a bromomethyl group and a 3,3-dimethylbutoxy group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-(bromomethyl)-3,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
QPGIHFYPFWFCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


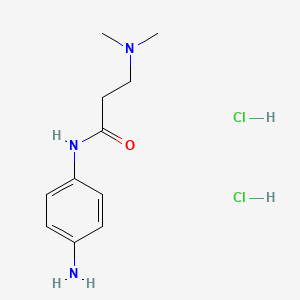
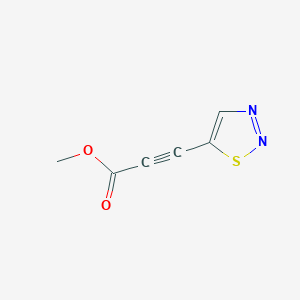
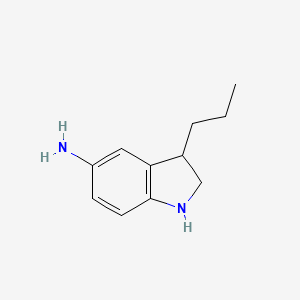

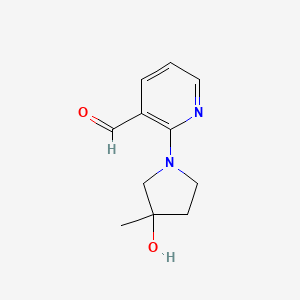
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
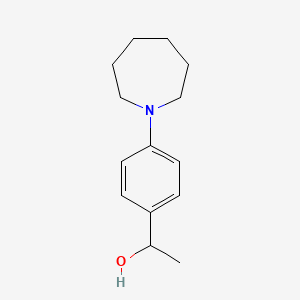
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
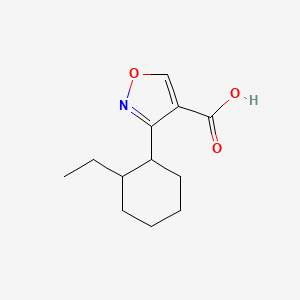
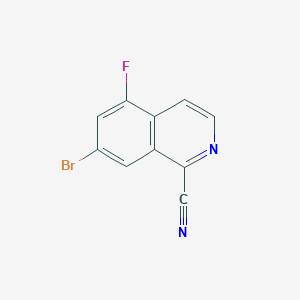
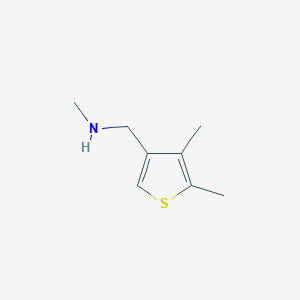
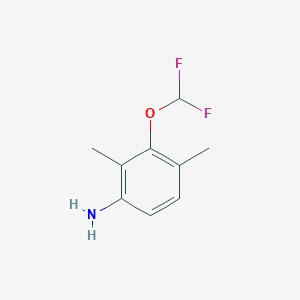
amine](/img/structure/B13201426.png)
